N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide

Catalog No.
S2802867
CAS No.
900000-85-3
M.F
C13H16N2O5
M. Wt
280.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)...

CAS Number

900000-85-3

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide

Molecular Formula

C13H16N2O5

Molecular Weight

280.28

InChI

InChI=1S/C13H16N2O5/c1-18-6-2-5-14-12(16)13(17)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,16)(H,15,17)

InChI Key

YYJQKLYXEWLDEB-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2

solubility

not available

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide is a chemical compound characterized by its unique structural features. It belongs to the class of oxalic acid derivatives, specifically containing an oxalamide functional group, which can be represented as CONHCOCONH. The compound incorporates a benzo[d][1,3]dioxole moiety, a structure commonly found in various bioactive natural products, and a methoxypropyl group attached to one of its nitrogen atoms. This combination of functional groups suggests potential bioactivity and applications in medicinal chemistry.

The chemical reactivity of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide is influenced by its oxalamide structure. Oxalamides can undergo hydrolysis under acidic or basic conditions, leading to the formation of oxalic acid and amines. Additionally, the presence of the benzo[d][1,3]dioxole moiety may allow for electrophilic aromatic substitution reactions or nucleophilic attacks at specific positions on the aromatic ring, depending on the substituents present.

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide typically involves multi-step organic reactions. A common approach may include:

  • Formation of the oxalamide backbone: This can be achieved by reacting oxalic acid or its derivatives with appropriate amine precursors.
  • Introduction of the benzo[d][1,3]dioxole moiety: This may involve coupling reactions using suitable coupling agents or catalysts.
  • Attachment of the methoxypropyl group: This step might require alkylation reactions where a methoxypropyl halide reacts with an amine or another nucleophile.

Each step requires careful optimization to ensure high yields and purity of the final product.

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features that suggest bioactivity, it could be explored as a lead compound for drug development targeting various diseases.
  • Chemical Research: As a synthetic intermediate or building block in organic synthesis.
  • Material Science: Investigating its properties for use in polymers or other materials due to its unique functional groups.

Interaction studies involving N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide would focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects. Techniques such as molecular docking simulations and in vitro assays could be employed to assess these interactions .

Several compounds share structural similarities with N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N1-cyclopropyl-N2-(1-phenylethyl)oxalamideContains an oxalamide group with a cyclopropyl substituentCyclopropyl ring adds strain and potential reactivity
N2-(4-methoxyphenyl)oxalamideSimilar oxalamide structure but with a different aromatic substituentFocuses on methoxy substitution on a phenyl ring
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamideA more complex structure featuring multiple functional groupsIncorporates nitro and halogen functionalities

These comparisons highlight that while N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide shares common features with other oxalamides, its unique combination of a benzo[d][1,3]dioxole moiety and methoxypropyl group may confer distinct biological activities and synthetic utility .

XLogP3

0.8

Dates

Last modified: 08-17-2023

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